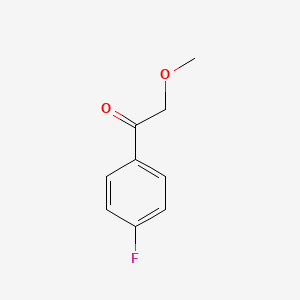

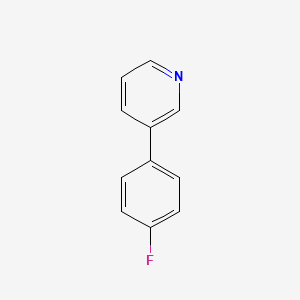

1-(4-Fluorophenyl)-2-methoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)-2-methoxyethanone is a chemical compound. However, there is limited information available about this specific compound1234.

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-2-methoxyethanone is not explicitly mentioned in the available literature. However, similar compounds have been synthesized through various methods5678.Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)-2-methoxyethanone is not directly available. However, related compounds have been analyzed using techniques such as X-ray diffraction91011.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-(4-Fluorophenyl)-2-methoxyethanone. However, related compounds have been involved in various chemical reactions12.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)-2-methoxyethanone are not directly available. However, related compounds have been analyzed for their physical and chemical properties1516.Scientific Research Applications

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary : A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized . This compound is structurally similar to “1-(4-Fluorophenyl)-2-methoxyethanone” and has shown potential in medicinal applications .

- Methods : The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

- Results : Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

Application in Fluorescence Studies

- Field : Fluorescence Studies

- Summary : The synthesis, characterization, spectral, fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported . This compound is structurally similar to “1-(4-Fluorophenyl)-2-methoxyethanone” and has shown potential in fluorescence studies .

- Methods : The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR and mass spectra. The aggregation behaviour of this compound was investigated in different solvents and concentrations .

- Results : Phthalocyanine complex gave the highest fluorescence quantum yield in CHCl3 and the lowest fluorescence quantum yield in DMSO .

Application in Organic Synthesis

- Field : Organic Synthesis

- Summary : A compound, 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .

- Methods : The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

- Results : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

Application in Pharmaceutical Industry

- Field : Pharmaceutical Industry

- Summary : A compound, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid, which is structurally similar to “1-(4-Fluorophenyl)-2-methoxyethanone”, is used in the pharmaceutical industry .

- Methods : The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

- Results : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

Safety And Hazards

The safety and hazards associated with 1-(4-Fluorophenyl)-2-methoxyethanone are not directly available. However, safety data sheets for related compounds provide information on potential hazards, precautions, and first-aid measures1721819.

Future Directions

There is no specific information available on the future directions of 1-(4-Fluorophenyl)-2-methoxyethanone. However, related compounds have been studied for their potential applications in various fields2021. Further research could explore the potential applications of 1-(4-Fluorophenyl)-2-methoxyethanone in similar areas.

properties

IUPAC Name |

1-(4-fluorophenyl)-2-methoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGAMJFLPBCOSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-methoxyethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)